molecular formula C11H18N4O5 B077504 Gly-pro-gly-gly CAS No. 13054-03-0

Gly-pro-gly-gly

Cat. No.: B077504
CAS No.: 13054-03-0
M. Wt: 286.28 g/mol
InChI Key: PEZMQPADLFXCJJ-UHFFFAOYSA-N
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Description

Gly-pro-gly-gly is a tetrapeptide composed of the amino acids glycine and proline. Peptides containing proline and glycine amino acids have a wide spectrum of biological activity. This compound is of interest due to its potential physiological and therapeutic effects, particularly in the fields of neuroprotection and anti-inflammatory responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glycyl-prolyl-glycyl-glycine can be achieved through solution-phase peptide synthesis. This involves the sequential coupling of protected amino acids. For instance, the perbenzylated form of the peptide can be assembled from L-proline using a tandem sequential peptide coupling strategy. This method forms two chemoselective peptide bonds without the need for purifying intermediates, ensuring a one-pot synthesis . The final product is obtained by removing the N- and C-protecting groups through hydrogenolysis using palladium on carbon as the catalyst .

Industrial Production Methods

Industrial production of peptides like glycyl-prolyl-glycyl-glycine often employs solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptides on a solid support, facilitating the automation of the synthesis process and enabling the production of large quantities of peptides with high purity.

Chemical Reactions Analysis

Types of Reactions

Gly-pro-gly-gly can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the peptide’s structure and potentially alter its biological activity.

    Reduction: Reduction reactions can be used to modify specific functional groups within the peptide.

    Substitution: Substitution reactions can introduce different functional groups or amino acids into the peptide sequence.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide bonds, while substitution reactions can result in peptides with altered amino acid sequences.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gly-pro-gly-gly is unique due to its specific sequence and combination of glycine and proline residues, which confer distinct biological activities

Properties

IUPAC Name

2-[[2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O5/c12-4-9(17)15-3-1-2-7(15)11(20)14-5-8(16)13-6-10(18)19/h7H,1-6,12H2,(H,13,16)(H,14,20)(H,18,19)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZMQPADLFXCJJ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CN)C(=O)NCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CN)C(=O)NCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13054-03-0
Record name Glycyl-prolyl-glycyl-glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013054030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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